![molecular formula C24H27N5O2 B3017888 2-(4-Phenoxyphenyl)-7-(4-piperidyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide CAS No. 1633350-04-5](/img/structure/B3017888.png)

2-(4-Phenoxyphenyl)-7-(4-piperidyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

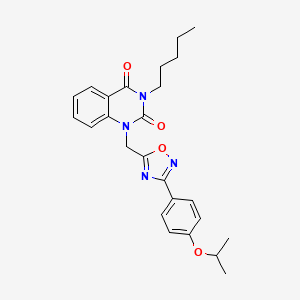

The compound 2-(4-Phenoxyphenyl)-7-(4-piperidyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide is a derivative of the pyrazolopyrimidine class, which is known for its diverse biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds and their synthesis, biological evaluation, and chemical properties, which can provide insights into the analysis of the compound .

Synthesis Analysis

The synthesis of related pyrazolopyrimidine derivatives typically involves multi-step reactions starting with basic building blocks such as pyrazoles, acrylates, and amines. For example, the synthesis of 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl)pyrimidines involves the reaction of a dimethylaminomethylene-2-oxo-2-phenylethyl-pyrazole with various amines and acids . Another synthesis pathway for 6-alkyl-7-oxo-tetrahydropyrazolopyrimidine derivatives includes the addition of primary alkylamines to methyl acrylate, followed by a series of transformations to obtain the carboxylic acid, which is then amidated . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrazolopyrimidine derivatives is confirmed using techniques such as 1H-NMR, FT-IR, and elemental analysis . These methods ensure the correct assembly of the molecular framework and the presence of desired functional groups. The molecular structure of the compound would likely be analyzed using similar techniques to confirm the placement of the phenoxyphenyl and piperidyl groups on the pyrazolopyrimidine core.

Chemical Reactions Analysis

The pyrazolopyrimidine derivatives can undergo various chemical reactions, including coupling with primary or secondary amines to yield a series of amides . The reactivity of the compound could be explored in the context of its potential to form new derivatives through similar reactions, which could be useful for the development of new pharmaceuticals or materials.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives, such as solubility, melting point, and stability, are important for their practical applications. The antimicrobial potential of these compounds is often evaluated in vitro, and their purity and stability can be validated using UV-visible spectroscopy according to ICH guidelines . The compound would likely be subjected to similar evaluations to determine its suitability for further development.

Scientific Research Applications

Synthesis and Fungicidal Activity

- Pyrazolo[1,5-a]pyrimidine derivatives, structurally related to the compound , have been synthesized as potential fungicides. One study detailed the creation of variously substituted pyrazolo[1,5-a]pyrimidines, noting particularly high fungicidal activity in Basidiomycete species for the simplest derivative (Huppatz, 1985).

Application in Dye Synthesis

- Arylazo dyes, derived from arylazopyrazolo[1,5-a]pyrimidines, have been synthesized for application to synthetic fibers. The research indicates that these dyes are useful for coloring polyester and polyamide fibers, highlighting the versatility of pyrazolo[1,5-a]pyrimidine derivatives in industrial applications (Rangnekar & Puro, 2007).

Anticancer and Anti-inflammatory Potential

- Novel pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their potential anticancer and anti-inflammatory properties. For instance, certain derivatives have shown significant inhibition of cyclooxygenase enzymes, suggesting a role in treating inflammatory diseases and cancer (Abu‐Hashem et al., 2020).

Cytotoxicity Studies

- The cytotoxicity of pyrazolo[1,5-a]pyrimidine derivatives has been examined in vitro, specifically against Ehrlich Ascites Carcinoma (EAC) cells, indicating their potential application in cancer treatment (Hassan, Hafez, & Osman, 2014).

Mycobacterium tuberculosis Inhibition

- Tetrahydropyrazolo[4,3-c]pyridine derivatives, a class closely related to the compound of interest, have shown promising results as inhibitors of Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Samala et al., 2013).

Mechanism of Action

Target of Action

The primary targets of this compound are FLT3 and CDK kinases . FLT3 is a receptor tyrosine kinase that plays a crucial role in hematopoiesis, the process of forming blood cellular components. CDKs, or cyclin-dependent kinases, are a family of protein kinases that regulate the cell cycle.

Mode of Action

The compound interacts with its targets by inhibiting their activity . It binds to the active sites of FLT3 and CDK kinases, preventing them from phosphorylating their substrates. This inhibition disrupts the normal progression of the cell cycle and the differentiation of hematopoietic progenitor cells.

Biochemical Pathways

The inhibition of FLT3 and CDK kinases affects several biochemical pathways. It suppresses the phosphorylation of retinoblastoma, a tumor suppressor protein, and inhibits the signaling pathways of FLT3, ERK, AKT, and STAT5 . These pathways are involved in cell proliferation, survival, and differentiation.

Result of Action

The compound’s action results in antiproliferative activities against certain cells. For example, it shows potent antiproliferative activities against MV4-11 cells, a human acute myeloid leukemia cell line . This correlates with the suppression of several signaling pathways and the onset of apoptosis, a form of programmed cell death.

properties

IUPAC Name |

2-(4-phenoxyphenyl)-7-piperidin-4-yl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O2/c25-23(30)21-22(17-6-8-19(9-7-17)31-18-4-2-1-3-5-18)28-29-20(12-15-27-24(21)29)16-10-13-26-14-11-16/h1-9,16,20,26-27H,10-15H2,(H2,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNEOXABCHHVVEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2CCNC3=C(C(=NN23)C4=CC=C(C=C4)OC5=CC=CC=C5)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1633350-04-5 |

Source

|

| Record name | pyrazolo[1,5-a]pyrimidine-3-carboxamide, 4,5,6,7-tetrahydro-2-(4-phenoxyphenyl)-7-(4-piperidinyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Diethylamino)-2-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]iminochromene-3-carboxamide](/img/structure/B3017806.png)

![Methyl 2-[2-(2-chlorobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B3017810.png)

![N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-3,5-dimethylbenzamide](/img/structure/B3017814.png)

![2-((1-(Benzo[d][1,3]dioxol-5-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B3017818.png)

![4-[4-[4-(4-Methylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]thieno[3,2-d]pyrimidine](/img/structure/B3017819.png)

![(30E,34E)-2,6,10,14,18,22,26,30,34-nonamethyl-36-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexatriaconta-2,30,34-triene-6,10,14,18,22,26,27-heptol](/img/structure/B3017825.png)

![[2-oxo-2-(5-phenyl-3,4-dihydropyrazol-2-yl)ethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B3017826.png)

![2-{1-[2-(Morpholin-4-yl)-2-oxoethyl]cyclopentyl}acetic acid](/img/structure/B3017828.png)